Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
CAS No.: 18001-80-4
Cat. No.: VC21029630
Molecular Formula: C10H26O2Si2
Molecular Weight: 234.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18001-80-4 |
|---|---|
| Molecular Formula | C10H26O2Si2 |
| Molecular Weight | 234.48 g/mol |
| IUPAC Name | ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane |
| Standard InChI | InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3 |
| Standard InChI Key | UAPXIVAOXRNIFF-UHFFFAOYSA-N |
| SMILES | CCO[Si](C)(C)CC[Si](C)(C)OCC |
| Canonical SMILES | CCO[Si](C)(C)CC[Si](C)(C)OCC |
Introduction
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is a silicon-based organic compound with the molecular formula C10H26O2Si2 and a molecular weight of 234.48 g/mol . It belongs to the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in chemistry, biology, and industry. This compound is characterized by the presence of ethoxy groups attached to a dimethylsilyl moiety, providing a balance between reactivity and stability.
Synthesis Methods
The synthesis of Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane typically involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves continuous feeding of reactants into a reactor, maintaining precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions and Applications
Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide and potassium permanganate.
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Reduction: It can be reduced to form simpler silanes using reducing agents like lithium aluminum hydride.
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Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under controlled conditions.
Major Products
| Reaction Type | Major Products |
|---|---|
| Oxidation | Silanols and siloxanes |
| Reduction | Simpler silanes |
| Substitution | Various substituted silanes |
Scientific Research Applications
Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane has a wide range of applications in scientific research:
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Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
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Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
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Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
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Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of two ethoxy groups allows for versatile chemical modifications, making it suitable for a wide range of applications compared to its simpler counterparts like Trimethylethoxysilane, Triethoxysilane, and Dimethylethoxysilane.
Comparative Analysis
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane | C10H26O2Si2 | Balanced reactivity and stability | High versatility |
| Trimethylethoxysilane | CH3_3SiOEt | Simpler structure | Limited data |
| Triethoxysilane | EtO_3Si | More ethoxy groups | Moderate reactivity |
| Dimethylethoxysilane | CH3_2SiOEt | Less sterically hindered | Lower stability |
Biological Activity and Mechanism of Action
Ethoxy-[2-[ethoxy(dimethyl)silyl)ethyl]-dimethylsilane exhibits biological activity due to its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The compound's interactions with hydroxyl groups on surfaces or within biological systems make it useful for modifying biomolecules and potentially for drug delivery systems.
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